
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood, but it is believed to involve the binding of the compound to specific target molecules. For example, as a fluorescent probe for metal ions, the compound binds to the metal ion and undergoes a conformational change that results in fluorescence emission.
As an inhibitor of PKC, the compound is believed to bind to the enzyme and prevent its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline are dependent on its specific application. As a fluorescent probe for metal ions, the compound can be used to detect the presence of metal ions in biological samples, which can provide insights into various physiological processes.
As an inhibitor of PKC, the compound has been shown to have potential therapeutic effects for the treatment of various diseases. For example, inhibition of PKC has been shown to reduce cancer cell proliferation and enhance insulin sensitivity in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is its selectivity for certain metal ions, which allows for specific detection in biological samples. Additionally, its potential as an inhibitor of PKC makes it a promising candidate for the development of new therapeutics.
One limitation of the compound is its potential toxicity and adverse effects on biological systems. Further research is needed to fully understand its safety profile and potential side effects.
Orientations Futures
There are several future directions for research on 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline. One area of research is the development of new fluorescent probes for metal ions with improved selectivity and sensitivity.
Another area of research is the optimization of the compound as an inhibitor of PKC for the treatment of various diseases. This could involve the development of new analogs with improved potency and selectivity.
Overall, 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is a promising compound for scientific research with potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline can be achieved through several methods. One common method is the reaction of 6-methyl-2-nitroaniline with 3-pyridinecarbonitrile in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with morpholine and a carbonylating agent to yield the final product.
Applications De Recherche Scientifique
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. One area of research is its use as a fluorescent probe for detecting the presence of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper and zinc, and can be used to detect their presence in biological samples.
Another area of research is its potential as an inhibitor of protein kinase C (PKC), an enzyme that plays a key role in cell signaling pathways. Inhibition of PKC has been shown to have therapeutic potential for the treatment of various diseases such as cancer and diabetes.
Propriétés
IUPAC Name |
(6-methyl-2-pyridin-3-ylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-4-5-18-16(11-14)17(20(24)23-7-9-25-10-8-23)12-19(22-18)15-3-2-6-21-13-15/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGEIGKCYBLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Methyl-2-(pyridin-3-yl)quinolin-4-yl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

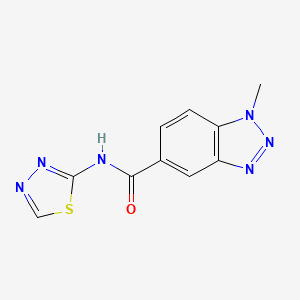

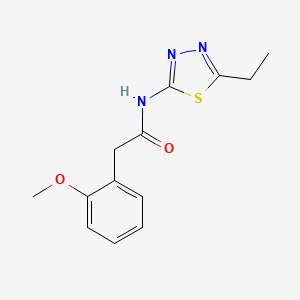
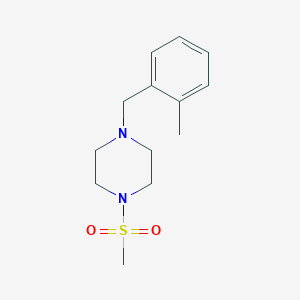
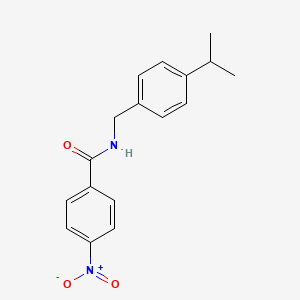
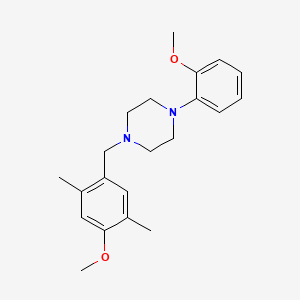
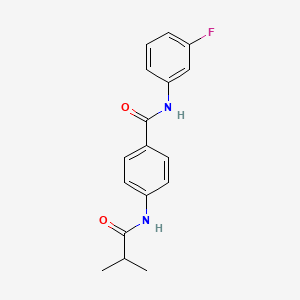
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
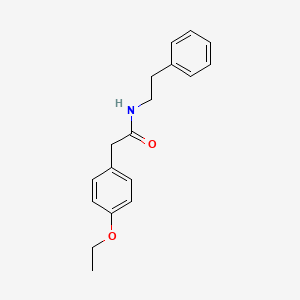
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
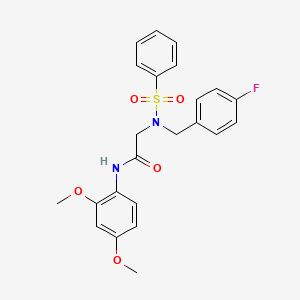
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)